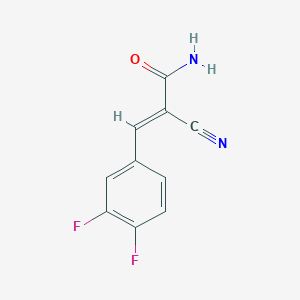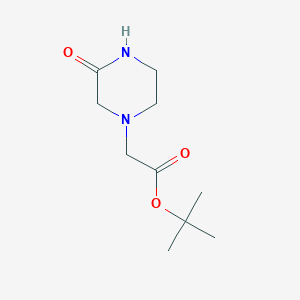
(2,4-Dichloro-6-methylpyridin-3-yl)methanol
Vue d'ensemble
Description
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is 1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the hydroxyl group.Physical And Chemical Properties Analysis
“(2,4-Dichloro-6-methylpyridin-3-yl)methanol” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.04 and its molecular formula is C7H7Cl2NO .Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of organic synthesis has led to the development of various compounds related to "(2,4-Dichloro-6-methylpyridin-3-yl)methanol." For instance, the synthesis and characterization of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde were studied, leading to the isolation of an unexpected compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol. This compound was characterized using techniques such as mass spectroscopy, IR, 1H NMR, UV-Vis, and single crystal X-ray diffraction, revealing a symmetrical molecule with intramolecular hydrogen bonds, indicating the diverse potential of related compounds in chemical research and material science (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Solvatochromism Studies
The thermo-solvatochromism of various betaine dyes in aqueous alcohol mixtures has been explored, providing insights into solvent effects on molecular properties. Studies have treated thermo-solvatochromic data according to modified models that consider the presence of water–alcohol species in solution, highlighting the complex interactions between solvents and solutes and their effects on molecular behavior. This research underscores the significance of solvent environment on the properties of chemical compounds and can inform applications in sensors, molecular electronics, and other fields (Tada, Silva, & Seoud, 2003).
Crystal Structure Analysis
Further research into related compounds, such as the co-crystal of 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, has been conducted. The study revealed the crystal and molecular structure of these compounds, contributing to the field of crystallography and material science. Understanding the crystal structures of such compounds can aid in the design of new materials with specific properties for applications in electronics, catalysis, and more (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(2,4-dichloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRIQTLBJWWQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429405 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichloro-6-methylpyridin-3-yl)methanol | |
CAS RN |
374800-25-6 | |
| Record name | (2,4-dichloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
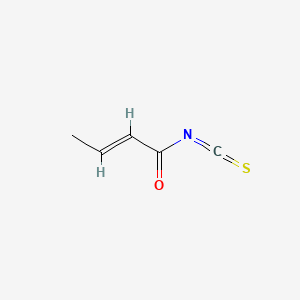
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)


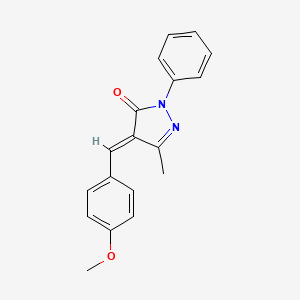
![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)
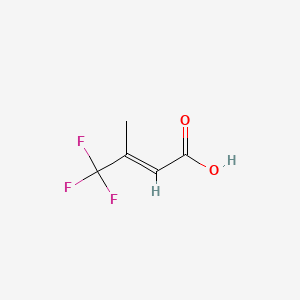
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)

